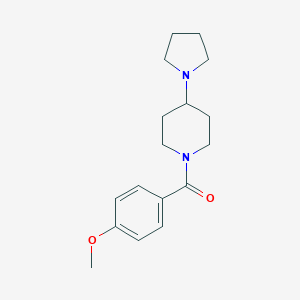
5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as C16, is a synthetic compound that has been used extensively in scientific research. It belongs to the class of pyrrolone derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of C16 is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the expression of various cytokines, chemokines, and growth factors that are involved in these processes. C16 has also been found to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
C16 has been found to have various biochemical and physiological effects. It has been shown to inhibit the expression of various cytokines, chemokines, and growth factors that are involved in inflammation and cancer progression. C16 has also been found to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. In addition, C16 has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C16 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. It has also been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to using C16 in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on C16. One area of research is to further elucidate its mechanism of action. This could involve studying its effects on specific signaling pathways and enzymes involved in inflammation and cancer progression. Another area of research is to optimize its pharmacological properties, such as solubility and bioavailability, to make it more suitable for clinical use. Finally, there is a need for further preclinical studies to evaluate its efficacy and safety in vivo and to determine its potential as a therapeutic agent for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of C16 involves a multi-step process that has been described in detail in various research papers. The starting material for the synthesis is 4-chlorobenzaldehyde, which is converted to 4-chlorophenyl hydrazone using hydrazine hydrate. This intermediate is then reacted with ethyl acetoacetate to form the pyrrole ring. The resulting product is then subjected to a series of reactions, including acylation, reduction, and oxidation, to produce the final product, C16.
Aplicaciones Científicas De Investigación
C16 has been used extensively in scientific research due to its various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. C16 has been used in studies related to cancer, inflammation, and angiogenesis, and has shown promising results in preclinical studies.
Propiedades
Nombre del producto |
5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C20H18ClNO5 |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
(4Z)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18ClNO5/c1-27-15-8-4-13(5-9-15)18(24)16-17(12-2-6-14(21)7-3-12)22(10-11-23)20(26)19(16)25/h2-9,17,23-24H,10-11H2,1H3/b18-16- |
Clave InChI |
JVJZNRBLWJSIDW-VLGSPTGOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)

![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)